High-Resolution Structural Validation of Binding Mode in ATP-Binding Site of HSP90α
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide is a validated ligand of interest (LOI) in the PDB entry 7H9K, determined via PanDDA multi-data-set analysis [1]. The crystal structure, solved at a resolution of 1.66 Å with an R-Value Free of 0.204 and R-Value Work of 0.175, confirms its binding to the N-terminal ATP-binding domain of HSP90α [1]. This high-resolution structural validation is a distinct advantage over other fragments identified in the same screen, such as Fr14229 (PDB: 7H9L) and Fr12541 (PDB: 7H9P), which, while also validated, bind to different sites or with different binding modes, leading to distinct structure-activity relationship (SAR) starting points [1][2]. This specific binding mode is a prerequisite for rational structure-based drug design.
| Evidence Dimension | X-ray crystallography resolution and model quality |
|---|---|
| Target Compound Data | Resolution: 1.66 Å; R-Value Free: 0.204; R-Value Work: 0.175 [1] |
| Comparator Or Baseline | Other fragments in the same screen, e.g., Fr14229 (PDB: 7H9L): Resolution: 1.42 Å; R-Value Free: 0.172 [3] |
| Quantified Difference | The resolution differs by 0.24 Å, but this is not a direct measure of differential performance; binding mode uniqueness is qualitative and site-specific, not a resolution competition. |
| Conditions | HSP90α N-terminal domain (residues 9–236) crystals. PanDDA analysis method. X-ray diffraction data collected at the Shanghai Synchrotron Radiation Facility. |
Why This Matters
This validated structure provides a direct, experimentally verifiable starting point for structure-guided optimization, saving months of screening effort compared to procuring an uncharacterized fragment.
- [1] RCSB PDB. 7H9K: PanDDA analysis group deposition -- Crystal structure of HSP90N in complex with Fr12478. Deposited: 2024-07-10. View Source
- [2] Huang, L., Wang, W., Zhu, Z., Li, Q., Li, M., Zhou, H., Xu, Q., Wen, W., Wang, Q., & Yu, F. (2025). Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. IUCrJ, 12(Pt 2), 177–187. View Source
- [3] RCSB PDB. 7H9L: PanDDA analysis group deposition -- Crystal structure of HSP90N in complex with Fr14229. Deposited: 2024-07-10. View Source
